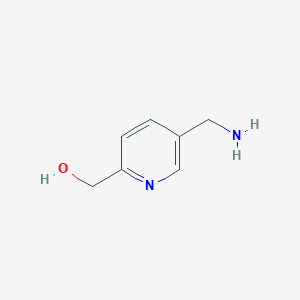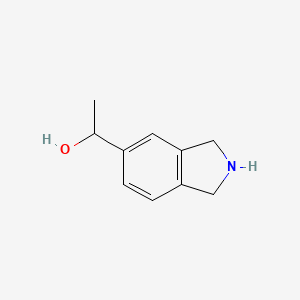
1-(Isoindolin-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isoindolin-5-yl)ethanol is an organic compound characterized by an isoindoline ring substituted with an ethanol group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Isoindolin-5-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(isoindolin-5-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Isoindolin-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 1-(isoindolin-5-yl)methanol using stronger reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 1-(Isoindolin-5-yl)ethanone
Reduction: 1-(Isoindolin-5-yl)methanol
Substitution: 1-(Isoindolin-5-yl)ethyl halides
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(Isoindolin-5-yl)ethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-(Isoindolin-5-yl)methanol: Similar structure but with a methanol group instead of ethanol.
1-(Isoindolin-5-yl)ethanone: The oxidized form of 1-(Isoindolin-5-yl)ethanol.
Isoindoline-1,3-dione: A related compound with different functional groups and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1H-isoindol-5-yl)ethanol |
InChI |
InChI=1S/C10H13NO/c1-7(12)8-2-3-9-5-11-6-10(9)4-8/h2-4,7,11-12H,5-6H2,1H3 |
Clé InChI |
LCAHXBDKBTVJHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(CNC2)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)
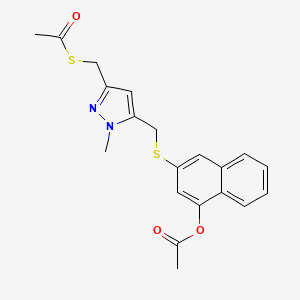
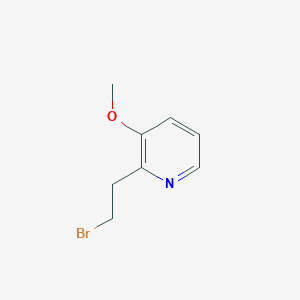

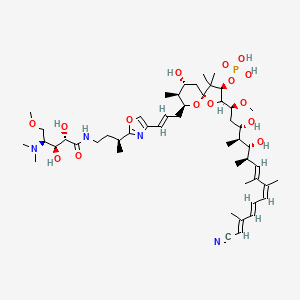
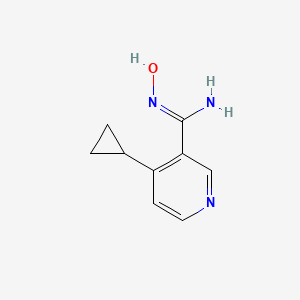
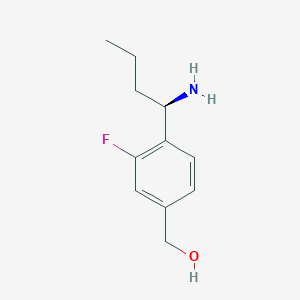

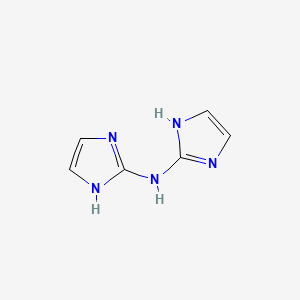
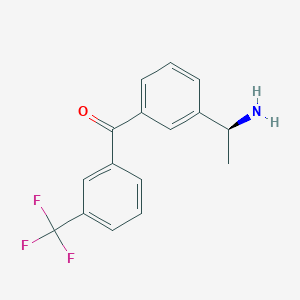
![(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13120673.png)
![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)
